molecular formula C43H57N5O9 B118016 3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid CAS No. 158335-52-5

3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid

Cat. No. B118016
M. Wt: 787.9 g/mol
InChI Key: AQRATHKYNQIHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study outlined the preparation of L-forms of amino acids, including 2-amino-5-phenylpentanoic acid, which are constituents in AM-toxins, highlighting methods for their synthesis and resolution (Shimohigashi, Lee, & Izumiya, 1976).
  • Another research focused on the stereoselective synthesis of γ‐fluorinated α‐amino acids, demonstrating the application of specific amino acid derivatives in chemical synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Application in Biological Systems

  • Investigations into the biosynthesis and transformation of amino acid derivatives in microorganisms have been conducted, with studies examining compounds like hydroxy-(methylbutenynyl)-benzoic acid and derivatives from the fungus Curvularia fallax (Abraham & Arfmann, 1990).

Pharmacological Aspects

  • A study explored the synthesis of N-methyl-γ-amino-β-hydroxy acids, compounds vital in several depsipeptides with therapeutic profiles, highlighting the potential pharmaceutical applications of such compounds (Catasús, Moyano, Pericàs, & Riera, 1999).
  • Research on inhibitors for HIV-1 protease using isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid demonstrated the specificity and potential therapeutic application of these compounds (Raju & Deshpande, 1991).

Synthesis and Analytical Techniques

  • The X-ray structure determination of specific amino acid components, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, has been performed to understand their structural properties in detail (Nakamura et al., 1976).
  • Techniques for the synthesis of derivatives of amino acids, such as the preparation of polyacetylenes bearing an amino group, have been developed to explore their potential applications in chiral recognition and other areas (Yashima, Maeda, Matsushima, & Okamato, 1997).

properties

CAS RN

158335-52-5

Product Name

3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid

Molecular Formula

C43H57N5O9

Molecular Weight

787.9 g/mol

IUPAC Name

3-hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid

InChI

InChI=1S/C43H57N5O9/c1-26(2)39(47-36(51)23-31-19-13-8-14-20-31)43(57)48-40(27(3)4)42(56)46-32(21-29-15-9-6-10-16-29)34(49)24-37(52)44-28(5)41(55)45-33(35(50)25-38(53)54)22-30-17-11-7-12-18-30/h6-20,26-28,32-35,39-40,49-50H,21-25H2,1-5H3,(H,44,52)(H,45,55)(H,46,56)(H,47,51)(H,48,57)(H,53,54)

InChI Key

AQRATHKYNQIHRE-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(CC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(CC(=O)O)O)O)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(CC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(CC(=O)O)O)O)NC(=O)CC3=CC=CC=C3

synonyms

YF 044P-D
YF-044P-D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
Reactant of Route 2
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
Reactant of Route 3
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
Reactant of Route 4
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
Reactant of Route 5
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid

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